(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
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Overview
Description
2-®-Pentylsuccinic acid 4-tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical processes due to their reactivity and ability to form stable products. This particular compound is characterized by its unique structure, which includes a pentyl group attached to the succinic acid backbone and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Pentylsuccinic acid 4-tert-butyl ester typically involves the esterification of 2-®-Pentylsuccinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-®-Pentylsuccinic acid 4-tert-butyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-®-Pentylsuccinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-®-Pentylsuccinic acid.
Reduction: The major product is 2-®-Pentylsuccinic alcohol.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group with the nucleophile.
Scientific Research Applications
2-®-Pentylsuccinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-®-Pentylsuccinic acid 4-tert-butyl ester involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of ester-containing drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-®-Pentylsuccinic acid methyl ester
- 2-®-Pentylsuccinic acid ethyl ester
- 2-®-Pentylsuccinic acid propyl ester
Uniqueness
2-®-Pentylsuccinic acid 4-tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group provides steric hindrance, which can influence the reactivity and stability of the compound. Compared to other esters of 2-®-Pentylsuccinic acid, the tert-butyl ester is more resistant to hydrolysis, making it useful in applications where stability is crucial.
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZJKWUVXDPCX-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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